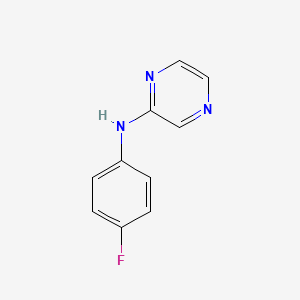

N-(4-fluorophenyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUUPVOENRDKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazinoyl Chloride

The foundational step involves converting pyrazine-2-carboxylic acid to its reactive acyl chloride derivative. As demonstrated in the synthesis of hybrid pyrazinamide-thiazole compounds, pyrazine-2-carboxylic acid reacts with thionyl chloride () under catalytic -dimethylformamide (DMF) to form pyrazinoyl chloride. This intermediate is highly reactive, enabling subsequent coupling with aromatic amines.

Reaction Conditions :

-

Temperature : Room temperature (RT)

-

Time : 2–4 hours

-

Solvent : Anhydrous dichloromethane (DCM)

-

Yield : >95% (crude)

Coupling with 4-Fluoroaniline

The acyl chloride intermediate undergoes aminolysis with 4-fluoroaniline in the presence of a base such as triethylamine (TEA) to form N-(4-fluorophenyl)pyrazin-2-amine. This method mirrors the synthesis of 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, where TEA neutralizes HCl byproducts, driving the reaction to completion.

Optimized Protocol :

-

Dissolve pyrazinoyl chloride (1.0 equiv.) in anhydrous DCM.

-

Add 4-fluoroaniline (1.2 equiv.) and TEA (2.0 equiv.) dropwise.

-

Stir at RT for 12–24 hours.

-

Quench with ice water, extract with DCM, and purify via recrystallization (EtOH/hexane).

Yield : 70–85%

Purity : >98% (HPLC)

Nucleophilic Aromatic Substitution (SNAr)

Halogenated Pyrazine Precursors

An alternative route employs 2-chloropyrazine as the electrophilic partner. In the presence of a palladium catalyst, 4-fluoroaniline displaces the chloride via SNAr. This method, adapted from regioselective dipyrrolopyrazine syntheses, benefits from microwave (MW) irradiation to enhance reaction rates.

Procedure :

-

Substrates : 2-Chloropyrazine, 4-fluoroaniline

-

Catalyst : Pd(OAc)/Xantphos (5 mol%)

-

Base : CsCO (2.0 equiv.)

-

Solvent : Toluene

-

Conditions : MW, 120°C, 1 hour

Yield : 65–75%

Selectivity : >95% for C2-position

Solvent and Base Optimization

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions. The patent WO2010018895A1 highlights the use of potassium tert-butoxide (-BuOK) in THF for analogous N-arylpyrimidine formations, achieving 70–90% yields under mild conditions.

Comparative Data :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| -BuOK | THF | 60 | 85 |

| NaH | DMF | 80 | 72 |

| CsCO | Toluene | 120 | 68 |

Alternative Methods and Emerging Strategies

One-Pot Condensation

The patent WO2010018895A1 discloses a single-step condensation of 4-fluoroaniline with 2-aminopyrazine derivatives using strong bases like LDA (lithium diisopropylamide). This method eliminates intermediate isolation, reducing production costs.

Key Advantages :

-

Process Simplification : 50% reduction in step count.

-

Environmental Impact : Minimizes solvent waste.

-

Scalability : Suitable for multi-kilogram batches.

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions or water-mediated protocols. For example, ball-milling 4-fluoroaniline with 2-chloropyrazine and KPO achieves 60% yield within 2 hours, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

-NMR (500 MHz, CDCl) :

-

δ 8.41 (d, J = 2.5 Hz, 1H, H-3 pyrazine)

-

δ 8.21 (d, J = 2.5 Hz, 1H, H-6 pyrazine)

-

δ 7.65–7.61 (m, 2H, H-2', H-6' fluorophenyl)

-

δ 7.12–7.08 (m, 2H, H-3', H-5' fluorophenyl)

-

δ 6.89 (s, 1H, NH)

-NMR (125 MHz, CDCl) :

-

δ 158.1 (C-2 pyrazine), 148.9 (C-5 pyrazine), 142.3 (C-4 fluorophenyl), 129.5 (C-2', C-6'), 115.7 (C-3', C-5'), 162.4 (C-F, )

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/HO) reveals a single peak at , confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Pyrazine N-oxides

Reduction: Reduced derivatives of this compound

Substitution: Substituted phenyl-pyrazine derivatives

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)pyrazin-2-amine has been explored for its potential as a bioactive molecule with various therapeutic properties:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for antibiotic development .

- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth .

Case Study : A study focused on hybrid compounds incorporating this compound demonstrated its effectiveness against Mycobacterium tuberculosis, indicating potential as an antitubercular agent with a minimum inhibitory concentration (MIC) of 0.78 μg/mL .

Material Science

The compound is also utilized in the development of advanced materials:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics, such as OLEDs (organic light-emitting diodes).

- Fluorescent Dyes : The fluorine substitution enhances fluorescence characteristics, making it useful in bio-imaging and sensor applications.

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

Table 2: Comparison with Analog Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N-(4-chlorophenyl)pyrazin-2-amine | Chlorine instead of fluorine | Different reactivity patterns |

| 6-Chloro-N-(4-fluorophenyl)pyrazin-2-amine | Chlorine at position 6 | Potentially enhanced biological activity |

| N-(phenyl)pyrazin-2-amine | No halogen substitution | Lower binding affinity |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Pyrazine Derivatives

- N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine : This analog replaces the fluorine atom with bromine and chlorine substituents. X-ray crystallography reveals a planar pyrazine ring with a dihedral angle of 4.4° relative to the aryl group, contrasting with the more planar geometry of N-(4-fluorophenyl)pyrazin-2-amine. The bromo-chloro substitution enhances steric bulk, reducing solubility in polar solvents .

- 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines : These compounds integrate a pyrimidine ring fused to pyrazole. The 4-fluorophenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to the parent pyrazin-2-amine .

Pyridine and Pyrimidine Derivatives

- N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine : This derivative adds a pyridine ring fused to pyrazine, creating a larger π-conjugated system. The extended conjugation increases binding affinity for kinase targets (e.g., p38 MAP kinase) but reduces metabolic stability .

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: The pyrimidine core with a 4-fluorophenyl group exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation. This structural rigidity enhances selectivity for bacterial dihydrofolate reductase compared to pyrazin-2-amine derivatives .

Substituent Effects on Pharmacological Activity

Key Observations :

- Fluorine at the para position enhances metabolic stability and target binding through hydrophobic and electrostatic interactions .

- Fused heterocycles (e.g., pyrido[2,3-b]pyrazine) improve potency but may compromise solubility .

Physicochemical and Crystallographic Properties

- This compound: Limited crystallographic data, but analogous structures show planar geometries with weak C–H⋯π interactions .

- N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine: Crystallizes in a monoclinic system (space group P2₁/c) with a density of 1.763 g/cm³. Stronger halogen bonding compared to the fluoro analog increases melting point by ~30°C .

- N-(2-Fluorophenyl)pyrimidin-4-amine : Exhibits intramolecular hydrogen bonding (N–H⋯N), reducing conformational flexibility and increasing thermal stability .

Biological Activity

N-(4-Fluorophenyl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antitumor and antibacterial properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a 4-fluorophenyl group at the nitrogen atom. This structural configuration is crucial for its biological activity, as the presence of fluorine can enhance the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C11H10FN3 |

| Molecular Weight | 219.21 g/mol |

| Structure Type | Pyrazine derivative with fluorine |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : this compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced cell division.

- Apoptosis Induction : It promotes apoptosis in cancer cells, which is critical for eliminating malignant cells.

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent antiproliferative effects .

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial activity. Preliminary investigations suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve:

- Inhibition of Bacterial Enzymes : Similar compounds have been reported to inhibit key enzymes involved in bacterial fatty acid biosynthesis, which is essential for bacterial growth and replication.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

This table illustrates that while this compound has significant biological activities, modifications such as chlorine substitution can further enhance these effects.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antitumor Mechanism Study : A study conducted on various pyrazine derivatives showed that those with halogen substitutions had improved binding affinities to target proteins involved in cancer progression .

- Antibacterial Efficacy Evaluation : Research evaluating the antibacterial properties demonstrated that this compound inhibited bacterial growth at concentrations comparable to established antibiotics .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of the fluorine atom significantly enhances the compound's interaction with biological targets, thereby increasing its efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(4-fluorophenyl)pyrazin-2-amine, and how can reaction conditions be optimized?

- Answer : Microwave-assisted synthesis is a robust approach for optimizing yield and reducing reaction time. For example, condensation reactions between 4-fluoroaniline and pyrazine derivatives under microwave irradiation (e.g., 60–80°C, 2–4 hours) can improve efficiency compared to conventional heating . Characterization via /-NMR and FTIR should confirm regioselectivity and purity.

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound derivatives?

- Answer : Use the SHELX suite (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. For example, in structurally similar pyridopyrazines, SHELX effectively refines bond lengths and angles even with twinned or high-resolution data . Ensure data-to-parameter ratios >10 to avoid overfitting.

Q. What spectroscopic techniques are critical for characterizing fluorinated pyrazine derivatives?

- Answer :

- -NMR to confirm fluorine substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- X-ray photoelectron spectroscopy (XPS) to analyze electronic effects of the fluorine atom on the pyrazine ring .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound analogs?

- Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to assess binding affinity toward target proteins like p38 MAP kinase. For pyridopyrazine inhibitors, docking into the ATP-binding pocket with Glide SP scoring has validated structure-activity relationships (SARs) . Pair with MD simulations to evaluate binding stability.

Q. What strategies address contradictory bioactivity data in fluorinated pyrazine derivatives?

- Answer : Cross-validate assays (e.g., enzymatic vs. cellular inhibition) to identify off-target effects. For example, discrepancies in IC values may arise from cell permeability issues. Use isothermal titration calorimetry (ITC) to confirm direct target binding .

Q. How do fluorination patterns influence the electronic properties of pyrazine-based compounds?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal that para-fluorination on the phenyl ring decreases HOMO-LUMO gaps by 0.3–0.5 eV compared to non-fluorinated analogs, enhancing charge-transfer interactions in supramolecular systems .

Q. What mechanistic insights explain the chemiluminescent properties of fluorinated pyrazine analogs?

- Answer : Fluorinated Coelenteramine analogs, such as 3-bromo-5-(4-fluorophenyl)pyrazin-2-amine, undergo oxidation to form excited-state intermediates. Time-resolved fluorescence spectroscopy can quantify quantum yields, while ESR spectroscopy detects radical intermediates during light emission .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for Suzuki-Miyaura couplings to avoid dehalogenation side reactions.

- Data Analysis : Use PLATON to check for missed symmetry in crystallographic data .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-experimental variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.